molecular formula C16H17NOS B1473360 5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline CAS No. 2204913-02-8

5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

Cat. No.: B1473360
CAS No.: 2204913-02-8
M. Wt: 271.4 g/mol
InChI Key: IUDUKCLDLLHKKL-UHFFFAOYSA-N
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Description

5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a chemical compound offered for research and development purposes. This compound belongs to the class of pyrano[3,2-c]quinoline derivatives, a structural motif recognized in scientific literature for its potential biological activity. Research on closely related analogues, particularly those with phenyl or fluorophenyl substituents, has indicated that this class of compounds may possess interesting psychotropic, anti-allergenic, and anti-inflammatory properties . Furthermore, certain pyrano[3,2-c]quinoline-based structural analogues have been synthesized and evaluated for their potential in inhibiting pro-inflammatory cytokines like TNF-α and IL-6, as well as for cytotoxicity activity against various cancer cell lines, suggesting a potential role in anti-inflammatory and anticancer research . The molecular scaffold features a fused pyran and quinoline ring system; in related structures, the pyran ring typically adopts a chair conformation while the adjacent piperidine ring can display a distorted boat conformation . This product is intended for use in chemical and pharmaceutical research, including as a building block for the synthesis of novel bioactive molecules or as a standard in analytical studies. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

5-thiophen-2-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-2-7-13-11(5-1)16-12(6-3-9-18-16)15(17-13)14-8-4-10-19-14/h1-2,4-5,7-8,10,12,15-17H,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDUKCLDLLHKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a compound with significant potential in medicinal chemistry. This article explores its biological activity, summarizing key research findings and case studies.

  • Molecular Formula : C16H17NOS
  • Molecular Weight : 271.4 g/mol
  • CAS Number : 2204913-02-8
  • IUPAC Name : 5-thiophen-2-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

The compound's biological activity can be attributed to its structural features that allow it to interact with various biological targets. It has been suggested that the presence of the thiophene ring and the hexahydro-pyrano structure contribute to its ability to modulate receptor activities and influence cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of quinoline compounds often display significant antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. Certain analogs have demonstrated cytotoxicity against cancer cell lines such as TK-10 and HT-29. These findings suggest a possible mechanism involving apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can inhibit nitric oxide production in inflammatory models. This suggests a potential role in treating inflammatory diseases.

Study 1: Anticancer Activity Evaluation

A recent study synthesized several derivatives of the compound and evaluated their anticancer activity using various cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.

CompoundCell LineIC50 (µM)
ATK-105.0
BHT-297.2
CMCF74.8

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related quinoline derivatives. The study utilized RAW 264.7 macrophage cells to assess nitric oxide production following treatment with the compounds.

CompoundNO Production Inhibition (%)
D78%
E65%
F50%

Results indicated that compounds D and E significantly inhibited nitric oxide production compared to controls.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent-Based Comparisons

Aryl and Heteroaryl Substituents
  • 5-(Dibenzo[b,d]furan-2-yl) Derivatives :
    These analogs exhibit superior antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 3.13 μg/mL. The dibenzofuran group enhances hydrophobic interactions and π-stacking, critical for target binding .
  • 5-(2-Furyl) Derivatives: Similar to the thienyl-substituted compound, 5-(2-furyl) analogs show moderate activity in antitrypanosomal assays. However, their neutral furyl group reduces potency compared to protonatable nitrile-containing derivatives (e.g., 4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile) .
  • Phenyl and Methoxy-Phenyl Derivatives: Compounds like 5-phenyl- and 5-(3-methoxyphenyl)-pyrano[3,2-c]quinolines demonstrate moderate antimicrobial activity. Their activity is attributed to planar aromatic systems facilitating membrane penetration .
Thieno[3,2-c]quinoline Scaffolds

Thieno[3,2-c]quinolines, which replace the pyran ring with a thiophene moiety, show high affinity for RET kinase, a target in medullary thyroid cancer.

Key Findings:
  • Antimicrobial Activity: Pyrano[3,2-c]quinolines with chloro and aryl substituents (e.g., compound 14 in ) disrupt microbial cell walls, causing cell lysis in Pseudomonas aeruginosa and Staphylococcus aureus .
  • Antitrypanosomal Activity: Neutral substituents like thienyl or furyl reduce potency compared to protonatable groups (e.g., nitriles), which enhance target binding via hydrogen bonding .
  • Kinase Inhibition: Thieno[3,2-c]quinolines exhibit high RET kinase affinity, suggesting divergent SAR compared to antibacterial pyranoquinolines .

Preparation Methods

Michael Addition Followed by Cyclization

One documented approach involves reacting quinoline derivatives with active methylene compounds, such as diethyl malonate or acetyl acetone, to form intermediate esters or ketoesters, which then undergo Michael addition and intramolecular cyclization to afford pyranoquinoline frameworks.

  • For example, ethyl 6-halo-2-oxo-2H-pyrano[3,2-h]quinoline-3-carboxylates were synthesized by reacting halogenated quinoline derivatives with diethyl malonate, followed by Michael addition of acetyl acetone and cyclization to yield fused pyranoquinoline derivatives.

  • This method can be adapted to introduce heteroaryl substituents like 2-thienyl by using appropriately substituted starting materials or by post-cyclization functionalization.

One-Pot Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade

A modern and efficient method involves a gold-catalyzed cascade reaction combining hydroalkoxylation and Povarov cyclization:

  • Alkynols react with N-aryl imines or in situ generated iminium ions under gold catalysis and trifluoromethanesulfonic acid (TfOH) to yield tetrahydroquinoline derivatives with high diastereoselectivity (dr > 12.5:1) and yields ranging from 64–75%.

  • Subsequent acidic treatment induces ring-opening and aromatization, providing trisubstituted quinoline derivatives.

  • Although this method is described for tetrahydroquinolines, its principles can be extended to synthesize pyranoquinoline derivatives by selecting appropriate alkynols and imines, potentially allowing the incorporation of 2-thienyl groups.

Reaction Conditions and Catalysts

Method Key Reagents/Conditions Yield (%) Notes
Michael Addition + Cyclization Diethyl malonate, acetyl acetone, base (e.g., K2CO3) Moderate to good (not specified) Multi-step, requires halogenated quinoline precursors
Gold-Catalyzed Hydroalkoxylation/Povarov Au catalyst, TfOH (2 equiv), 60 °C 64–75 One-pot, high diastereoselectivity

Mechanistic Insights

  • The Michael addition/cyclization sequence proceeds via nucleophilic attack of the active methylene compound on the quinoline derivative, followed by intramolecular ring closure to form the pyrano ring fused to the quinoline core.

  • In the gold-catalyzed cascade, the alkynol undergoes hydroalkoxylation to form a cyclic ether intermediate, which then reacts with an iminium ion in a Povarov-type cyclization to form the tetrahydroquinoline ring system. Acidic conditions promote aromatization and ring transformations to yield the fused quinoline derivatives.

Research Findings and Optimization

  • The gold-catalyzed method offers a streamlined, one-pot synthesis with good yields and excellent stereocontrol, making it attractive for synthesizing complex heterocycles like 5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline.

  • Michael addition and cyclization methods provide versatility in functional group tolerance and substitution patterns but may require multiple steps and purification stages.

  • Control experiments in the gold-catalyzed reactions reveal that alkynol substrates can form dihydrofuran intermediates, which are key to the annulation process, indicating potential for structural modifications to introduce thienyl groups efficiently.

Summary Table of Preparation Methods

Preparation Method Starting Materials Catalysts/Reagents Conditions Yield (%) Remarks
Michael Addition + Cyclization Halogenated quinolines, diethyl malonate, acetyl acetone Base (K2CO3, NaOAc), solvents (DMF, THF) Reflux or room temp Moderate Multi-step; adaptable for thienyl substituents
Gold-Catalyzed Hydroalkoxylation/Povarov Cascade Alkynols, N-aryl imines or iminium precursors Au catalyst, TfOH 60 °C, one-pot 64–75 High diastereoselectivity; one-pot synthesis

Q & A

What are the common synthetic routes for 5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus
The synthesis typically involves multicomponent reactions or Diels-Alder cycloadditions. For example, Sc(OTf)₃-catalyzed three-component reactions at 50°C using 2-thienyl aldehydes, aniline derivatives, and dihydropyran intermediates yield pyrano[3,2-c]quinoline scaffolds . Optimization strategies include:

  • Catalyst selection : Scandium triflate enhances electrophilicity of intermediates, improving regioselectivity.
  • Temperature control : Reactions at 50°C balance reaction rate and side-product formation.
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) isolates isomers, as seen in cis/trans separations .
  • Solvent systems : Ethanol/ethyl acetate recrystallization improves purity of hydrochloride salts .

How do stereoisomerism and conformational dynamics of pyrano[3,2-c]quinoline derivatives affect their biological activity, and what techniques are used to characterize these isomers?

Advanced Research Focus
Stereochemistry significantly impacts bioactivity. For instance:

  • Cis/trans isomers : The trans isomer of 5-phenyl derivatives shows distinct NMR shifts (e.g., δ 4.72 ppm for J = 10.9 Hz in trans vs. δ 5.27 ppm in cis) .
  • Conformational analysis : X-ray crystallography reveals chair (pyran ring) and half-chair (N-heterocyclic ring) conformations, influencing binding pocket compatibility .
    Characterization methods :
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish diastereomers via coupling constants (e.g., J = 10.9 Hz for trans) .
  • X-ray diffraction : Resolves hydrogen-bonding patterns (e.g., N–H···O interactions in centrosymmetric dimers) .
  • IR spectroscopy : ν(N–H) stretches (~3374 cm⁻¹) confirm secondary amine presence .

What computational strategies are employed to predict the binding affinity of pyrano[3,2-c]quinoline derivatives to target proteins like GPER-1 or AChE?

Advanced Research Focus
Virtual screening and molecular dynamics (MD) simulations are key:

  • Ligand-based docking : Chemgauss4 scoring identifies scaffolds like (4aS,5S,10bS)-5-phenyl derivatives as GPER-1 modulators, validated by hydrophobic interactions with PAS residues .
  • MD simulations : For AChE inhibitors, simulations reveal cation-π interactions between protonated pyridine nitrogens and Trp286, along with hydrogen bonds to Tyr72 .
  • Bioisosteric replacements : Substituting oxygen with nitrogen (e.g., in tetrahydrobenzo[h][1,6]naphthyridines) enhances PAS binding, as shown by IC₅₀ improvements from inactive precursors to 65 nM inhibitors .

How can structural modifications to the pyrano[3,2-c]quinoline core enhance its inhibitory activity against enzymes such as acetylcholinesterase (AChE), and what methodological approaches validate these enhancements?

Advanced Research Focus
Modifications focus on optimizing interactions with enzyme active sites:

  • Amine side chains : Introducing aminopropylamine groups at C6 increases cation-π interactions with AChE’s PAS, validated by FRET-based melting temperature assays .
  • Chlorination : 3,4-Dichloro derivatives improve electrophilicity for nucleophilic substitutions, enabling heteroannulation with binucleophiles (e.g., triazoles) .
    Validation methods :
  • Enzymatic assays : IC₅₀ measurements using Ellman’s method for AChE inhibition .
  • Crystallography : Resolves binding modes (e.g., amide NH hydrogen bonding to Tyr124 in AChE) .

What are the challenges in analyzing data from conflicting biological activity studies of pyrano[3,2-c]quinoline derivatives, and how can researchers resolve these discrepancies?

Advanced Research Focus
Contradictions arise from structural nuances and assay variability:

  • Case study : The 5-(4-chlorophenyl) ester precursor is inactive against AChE, but bioisosteric replacement with NH yields nanomolar inhibitors .
    Resolution strategies :
  • Structural benchmarking : Compare X-ray/NMR data to confirm compound identity .
  • Assay standardization : Use consistent enzyme sources (e.g., recombinant hAChE) and controls.
  • Meta-analysis : Cross-reference biological data (e.g., anti-inflammatory vs. anticancer activities ) with structural features like thienyl vs. phenyl substituents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Reactant of Route 2
5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

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